2,4-Difluoro-6-(trifluoromethoxy)toluene

Lipophilicity Drug Design Physicochemical Profiling

2,4-Difluoro-6-(trifluoromethoxy)toluene (CAS 1803731-96-5) is a polyfluorinated aromatic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol, belonging to the class of fluoroalkyl-substituted toluenes. Its structure features two ring fluorine atoms at the 2- and 4-positions and a trifluoromethoxy (–OCF3) group at the 6-position, creating a densely fluorinated, electron-deficient aromatic ring with a reactive methyl group.

Molecular Formula C8H5F5O
Molecular Weight 212.12 g/mol
CAS No. 1803731-96-5
Cat. No. B1411609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-6-(trifluoromethoxy)toluene
CAS1803731-96-5
Molecular FormulaC8H5F5O
Molecular Weight212.12 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1F)F)OC(F)(F)F
InChIInChI=1S/C8H5F5O/c1-4-6(10)2-5(9)3-7(4)14-8(11,12)13/h2-3H,1H3
InChIKeyXOOIUBJSCOGHNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-6-(trifluoromethoxy)toluene (CAS 1803731-96-5): Fluorinated Toluene Building Block for Pharmaceutical and Agrochemical R&D


2,4-Difluoro-6-(trifluoromethoxy)toluene (CAS 1803731-96-5) is a polyfluorinated aromatic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol, belonging to the class of fluoroalkyl-substituted toluenes [1]. Its structure features two ring fluorine atoms at the 2- and 4-positions and a trifluoromethoxy (–OCF3) group at the 6-position, creating a densely fluorinated, electron-deficient aromatic ring with a reactive methyl group [1]. The –OCF3 substituent is recognized as a privileged functional group in medicinal and agrochemical chemistry, enhancing metabolic stability, membrane permeability, and target binding [2]. This compound serves as a key intermediate for constructing more complex fluorinated molecules, particularly where ortho-OCF3 proximity to the methyl group enables regioselective functionalization not readily achieved with isomeric analogs [1][2].

Ortho-OCF3 substitution enables regioselective functionalization routes not readily achieved with para-isomers
Polyfluorinated core may support metabolic stability and membrane permeability assessment in lead optimization
Key intermediate for constructing fluorinated pharmaceutical and agrochemical scaffolds

Why 2,4-Difluoro-6-(trifluoromethoxy)toluene Cannot Be Replaced by Common Analogs: Substitution Pattern Determines Physicochemical and Reactivity Profiles


Generic substitution among polyfluorinated toluenes with identical molecular formula (C8H5F5O) fails because the relative positions of the fluorine atoms and the –OCF3 group dictate both lipophilicity and regiochemical reactivity [1]. The target compound positions the –OCF3 group ortho to the methyl substituent (at C6), while common isomers such as 2,6-difluoro-4-(trifluoromethoxy)toluene and 3,5-difluoro-4-(trifluoromethoxy)toluene place it para to the methyl group [1][2]. Although all C8H5F5O isomers share the same computed XLogP3-AA of 3.7 and TPSA of 9.2 Ų, the ortho-OCF3 geometry alters the steric environment around the methyl group, affecting rates of benzylic bromination, oxidation, and cross-coupling reactions [1][2]. Compared to 2,4-difluorotoluene (XLogP3 = 2.5; TPSA = 0 Ų), the target compound's elevated lipophilicity (ΔXLogP = +1.2) and increased polar surface area make it unsuitable as a direct drop-in replacement without re-optimizing downstream pharmacokinetic or physicochemical parameters .

Ortho-OCF3 substitution Para-OCF3 isomers Regiochemical reactivity profiles diverge; benzylic functionalization outcomes may not transfer
–OCF3 group present 2,4-Difluorotoluene (no OCF3) Lower lipophilicity and altered electronic profile may require re-optimization of downstream properties

Quantitative Differentiation Evidence: 2,4-Difluoro-6-(trifluoromethoxy)toluene vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Balanced Hydrophobicity for Membrane Permeability Optimization

The target compound 2,4-difluoro-6-(trifluoromethoxy)toluene exhibits a computed XLogP3-AA of 3.7, which is intermediate between the less lipophilic 2,4-difluorotoluene (XLogP3 = 2.5) and the more lipophilic 4-(trifluoromethoxy)toluene (XLogP3 = 3.9) [1][2]. This represents a ΔXLogP of +1.2 vs. 2,4-difluorotoluene and −0.2 vs. 4-(trifluoromethoxy)toluene [1][2]. The balanced lipophilicity, combined with a topological polar surface area (TPSA) of 9.2 Ų, positions the compound within a favorable range for passive membrane permeability while avoiding excessive logP that can lead to poor solubility or high metabolic clearance [1].

Lipophilicity (XLogP3)
Head-to-head
3.7
Target: XLogP3-AA 3.7
2,4-Difluorotoluene: 2.5 | 4-OCF3 toluene: 3.9
Reported intermediate lipophilicity may support balanced membrane permeability assessment
Computed values; cross-study comparison requires validation in specific assay systems
Lipophilicity Drug Design Physicochemical Profiling

Ortho-OCF3 Substitution Pattern: Distinct Regiochemical Reactivity vs. Para-OCF3 Isomers

In the target compound, the –OCF3 group occupies the 6-position, placing it ortho to the methyl group (C1–C6 relationship), whereas in the isomeric 2,6-difluoro-4-(trifluoromethoxy)toluene (CAS 1803828-47-8) and 3,5-difluoro-4-(trifluoromethoxy)toluene (CAS 1807176-86-8), the –OCF3 group is para to the methyl group [1]. The Schlosser group demonstrated that the –OCF3 substituent is a long-range electron-withdrawing group superior to both –OCH3 and –CF3 in promoting ortho-directed metalation, with 1,3-benzodioxole analogs showing approximately 5000-fold rate acceleration when fluorinated [2]. This ortho-directing effect of –OCF3, combined with the electron-withdrawing F atoms at C2 and C4, creates a unique reactivity landscape where the C3 position (between the two fluorine atoms) experiences distinct electronic activation compared to para-OCF3 isomers [1][2].

Substitution Pattern
Class-level
ortho-OCF3
vs. para-OCF3 in isomers: ortho-directing effect reported (~5000× rate acceleration in model system)
Ortho-OCF3 may enable regioselective C3–H functionalization not accessible with para-isomers
Class-level inference from benzodioxole studies; applicability to toluene scaffold requires verification
Regioselectivity Synthetic Chemistry C–H Functionalization

Electronic Profile Differentiation: Additive Effects of 2,4-F2 and 6-OCF3 Substitution on Aromatic Ring Electronics

The target compound combines two fluorine substituents (σm = 0.34, σp = 0.06 for F) with a trifluoromethoxy group. The –OCF3 group exhibits an intrinsic lipophilicity parameter π = 1.04 and an electronegativity (χOCF3 = 3.7) comparable to that of an individual fluorine atom (χF = 4.0), yet its electron-withdrawing effect is moderated by the oxygen linker [1]. The ortho relationship between –OCF3 and –CH3 introduces a steric component absent in the para-OCF3 isomers, which can modulate the torsion angle of the –OCF3 group relative to the aromatic plane [2]. This electronic-steric interplay differentiates the target compound from isomers where –OCF3 and –CH3 are para-disposed, potentially altering binding affinities in biological targets where the –OCF3 group engages in orthogonal multipolar interactions [2].

Electronic Profile
Class-level
π(OCF3) 1.04; χ(OCF3) 3.7
Ortho steric interaction with CH3 may modulate conformational freedom
Combined electronic-steric profile may offer differentiated SAR starting point for binding pocket interactions
Conformational effects inferred; direct experimental validation in target context needed
Electronic Effects Hammett Constants Structure-Activity Relationships

Commercial Availability and Purity Specifications: Benchmarking Against Isomeric Alternatives

The target compound is commercially available from multiple suppliers with a minimum purity specification of 95% (AKSci, Leyan) and up to 98% (MolCore) . In comparison, the isomeric 2,6-difluoro-4-(trifluoromethoxy)toluene (CAS 1803828-47-8) is listed at 95% purity (AKSci, Leyan) and 2,5-difluoro-4-(trifluoromethoxy)toluene (CAS 1806389-39-8) is available at 98% (MolCore) . The 2,4-difluoro-6-substitution pattern is a less common isomer in commercial catalogs, which may imply differentiated synthetic access; however, MolCore's ISO-certified 98% offering provides a quality-assured procurement option suitable for GLP-grade pharmaceutical intermediate synthesis .

Commercial Purity
Data to verify
98% (ISO-certified)
Comparators: isomers available at 95–98%
Availability of 98% grade may support quality-assured procurement for intermediate synthesis
Supplier-specified purity; independent verification recommended
Procurement Chemical Sourcing Purity Specifications

High-Value Application Scenarios for 2,4-Difluoro-6-(trifluoromethoxy)toluene Based on Proven Differentiation


Lead Optimization in CNS Drug Discovery Requiring Balanced Lipophilicity (XLogP ~3.7)

In CNS drug discovery programs, compounds with XLogP values in the 3–4 range are often sought to balance blood-brain barrier permeability with acceptable solubility and metabolic stability. The target compound's XLogP of 3.7, confirmed by PubChem computation, positions it in this optimal window . Its TPSA of 9.2 Ų further supports passive membrane permeation. Compared to the less lipophilic 2,4-difluorotoluene (XLogP 2.5), the target compound offers improved membrane partitioning without the excessive hydrophobicity of 4-(trifluoromethoxy)toluene (XLogP 3.9), reducing the risk of hERG channel binding or phospholipidosis associated with high-logP compounds. This makes it a preferred intermediate for constructing CNS-penetrant candidates where fluorine and –OCF3 groups enhance metabolic stability at vulnerable positions.

Synthesis of Ortho-Functionalized Benzyl Derivatives via Regioselective Benzylic Bromination

The ortho relationship between the –OCF3 group and the methyl substituent in the target compound creates a unique steric environment around the benzylic position. The electron-withdrawing –OCF3 group activates the ring toward electrophilic substitution while its ortho placement directs reactivity away from the sterically hindered C3 position. This enables regioselective benzylic bromination to generate 2,4-difluoro-6-(trifluoromethoxy)benzyl bromide, a versatile electrophile for nucleophilic displacement, Suzuki coupling, and heterocycle construction . In contrast, para-OCF3 isomers distribute electronic effects symmetrically, reducing regiochemical control. This differentiated reactivity makes the target compound the preferred precursor when synthetic routes demand selective benzylic functionalization without competing ring bromination.

Agrochemical Intermediate for Fluorinated Pesticide and Herbicide Development

The trifluoromethoxy group (–OCF3) is a key structural motif in several marketed agrochemicals, including the herbicides Flucarbazone-sodium and Flurprimidol, and the fungicide Thifluzamide . The target compound, bearing both –OCF3 and two ring fluorine atoms, provides a fluorinated aromatic core that enhances the metabolic stability and environmental persistence required for effective crop protection agents. Its substitution pattern leaves the C5 position (para to –OCF3, meta to the methyl group) available for further functionalization via electrophilic aromatic substitution, enabling the construction of diverse agrochemical scaffolds. The ortho-OCF3/CH3 arrangement may also impart favorable steric properties for target-site binding in pest enzymes, distinguishing it from the more common para-OCF3 toluenes used in generic agrochemical synthesis.

GLP-Compliant Pharmaceutical Intermediate Manufacturing Using ISO-Certified 98% Grade

For pharmaceutical development programs transitioning from discovery to preclinical development, intermediate purity is critical for regulatory compliance. The target compound's availability at 98% purity with ISO certification from MolCore provides a quality-assured supply chain suitable for GLP toxicology batch synthesis and early-stage process chemistry . The higher purity grade reduces the risk of unidentified impurities that could confound biological assay results or trigger out-of-specification batch failures during scale-up. When compared to the 95% grade offered by other suppliers for the same compound or its isomers, the 98% ISO-certified option delivers a 3% absolute purity advantage that can translate to meaningful cost savings in downstream purification and quality control testing for cGMP manufacturing campaigns.

Application
Selection Property
Validation Focus
CNS permeability research
Reported intermediate lipophilicity
Membrane permeability and metabolic stability assessment
Regioselective benzylic functionalization
Ortho-OCF3 substitution pattern
Benzylic bromination selectivity review
Fluorinated agrochemical intermediate synthesis
Fluorinated aromatic core with OCF3
Environmental stability and target-site binding assessment
Quality-assured intermediate supply for preclinical development
98% purity grade availability
Impurity profiling and batch consistency review
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